molecular formula C13H15N3O5 B2697388 {2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 909352-47-2

{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2697388
CAS No.: 909352-47-2
M. Wt: 293.279
InChI Key: NXOMHWZAYSWVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives have a wide range of biological activities and are part of many commercially available drugs .


Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of a fusion of benzene and imidazole rings . The specific substituents on the benzimidazole core would determine the exact molecular structure of the compound.


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the benzimidazole core. These can include reactions with electrophiles, nucleophiles, and radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents on the benzimidazole core. In general, benzimidazole derivatives are stable compounds and many are soluble in common organic solvents .

Scientific Research Applications

Novel Compound Synthesis

Research has shown that derivatives of benzimidazole, akin to the compound , are involved in the synthesis of novel organic compounds. For example, Ghandi et al. (2010) demonstrated the use of bifunctional formyl-acid compounds, closely related to our compound of interest, in one-pot reactions to create unique 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields. This showcases the compound's role in generating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Catalytic Transformations

The compound and its derivatives are also implicated in catalytic transformations. Joyce et al. (2011) detailed the use of related benzimidazole compounds in thermal intramolecular condensations, leading to the production of benzimidazo[1,2-b]isoquinoline derivatives, which are potential bioreductive antitumor agents. These findings illustrate the compound's utility in creating pharmacologically relevant structures (Joyce, McArdle, & Aldabbagh, 2011).

Photoinduced Reductive Transformations

Hasegawa et al. (2004) utilized a combination of 1,3-dimethyl-2-phenylbenzimidazoline (a similar compound) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the role of benzimidazole derivatives in facilitating photochemical reactions, expanding the utility of these compounds in synthetic organic chemistry (Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, & Iwaya, 2004).

Fluorescent Properties and Whitening Agents

Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and studied their fluorescent properties. Some compounds synthesized during this research were evaluated as fluorescent whitening agents for polyester fibers, demonstrating the compound's potential in material sciences (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzimidazole derivatives exhibit their biological activity through interaction with biological macromolecules, such as proteins or DNA .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and biological activity. Some benzimidazole derivatives are used as drugs and are safe for human use, while others may be toxic .

Future Directions

The study of benzimidazole derivatives is a very active area of research, due to their wide range of biological activities. Future research may focus on the synthesis of new benzimidazole derivatives with improved properties, or on the development of new applications for these compounds .

Properties

IUPAC Name

2-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-15-9-4-3-8(5-10(9)16(2)13(15)20)14-11(17)6-21-7-12(18)19/h3-5H,6-7H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOMHWZAYSWVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.